molecular formula C19H26N2O4 B14003717 4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid

4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid

Cat. No.: B14003717
M. Wt: 346.4 g/mol
InChI Key: ZJOKCQAIOWTEJN-UHFFFAOYSA-N
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Description

4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid is a synthetic compound known for its application as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). This compound is particularly valued for its ability to introduce rigidity into the linker region of bifunctional protein degraders, which can impact the three-dimensional orientation of the degrader and optimize drug-like properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic agents.

    Medicine: Investigated for its potential in drug discovery and development, particularly in targeting disease-related proteins for degradation.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid in PROTACs involves its role as a rigid linker. This rigidity helps to maintain the proper orientation of the bifunctional degrader, facilitating the formation of a ternary complex between the target protein, the degrader, and an E3 ubiquitin ligase. This complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid is unique due to its specific structural features that provide rigidity to the linker region in PROTACs. This rigidity is crucial for optimizing the three-dimensional orientation of the degrader, which can enhance the efficiency of targeted protein degradation .

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

4-[7-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.5]nonan-2-yl]benzoic acid

InChI

InChI=1S/C19H26N2O4/c1-18(2,3)25-17(24)20-10-8-19(9-11-20)12-21(13-19)15-6-4-14(5-7-15)16(22)23/h4-7H,8-13H2,1-3H3,(H,22,23)

InChI Key

ZJOKCQAIOWTEJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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